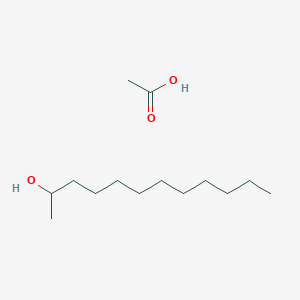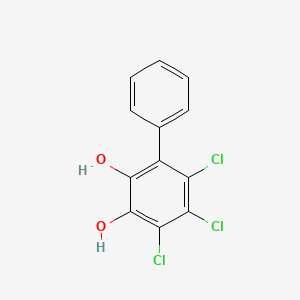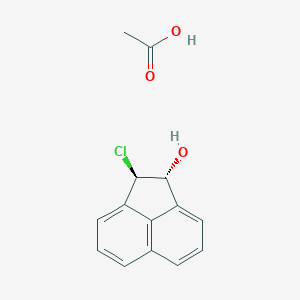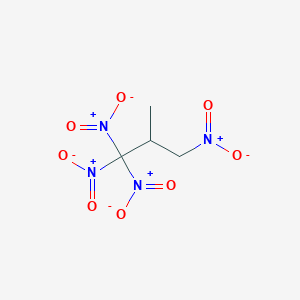
2-Methyl-1,1,1,3-tetranitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1,1,3-tetranitropropane is an organic compound with the molecular formula C₄H₆N₄O₈ It is a highly nitrated derivative of propane, characterized by the presence of four nitro groups attached to the carbon skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,1,3-tetranitropropane typically involves the nitration of precursor compounds. One common method involves the nitration of 2-methylpropane using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of nitrating agents to the precursor compound in a reactor, followed by purification steps to isolate the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential for explosive decomposition .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,1,1,3-tetranitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher nitrated derivatives.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1,1,1,3-tetranitropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.
Industry: Utilized in the production of explosives and propellants due to its high energy content
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,1,1,3-tetranitropropane involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
1,1,1,3-Tetranitropropane: Similar structure but lacks the methyl group.
1,1,3,3-Tetranitrobutane: Contains an additional carbon atom in the backbone.
2-Methyl-1,1,1,3-tetranitrobutane: Similar nitration pattern but with a different carbon skeleton
Uniqueness: 2-Methyl-1,1,1,3-tetranitropropane is unique due to the presence of the methyl group, which can influence its reactivity and stability. This structural feature can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions .
Propiedades
Número CAS |
42216-58-0 |
|---|---|
Fórmula molecular |
C4H6N4O8 |
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
2-methyl-1,1,1,3-tetranitropropane |
InChI |
InChI=1S/C4H6N4O8/c1-3(2-5(9)10)4(6(11)12,7(13)14)8(15)16/h3H,2H2,1H3 |
Clave InChI |
ZTQHTPMJMQTDNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




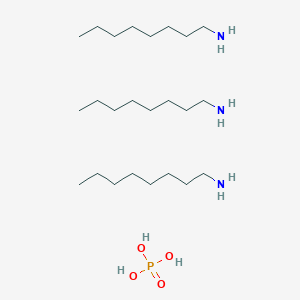


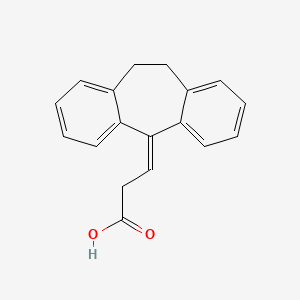
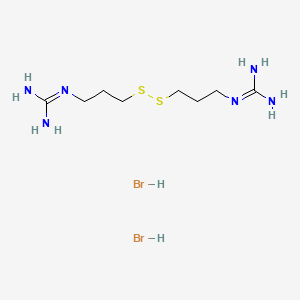
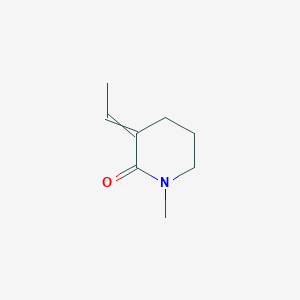
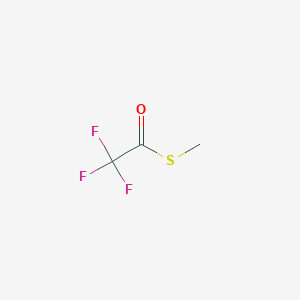
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
